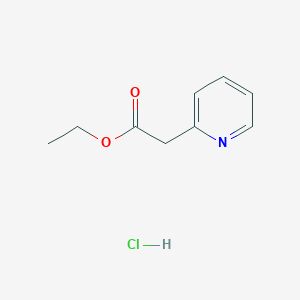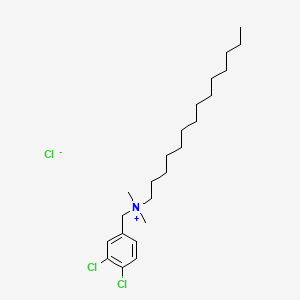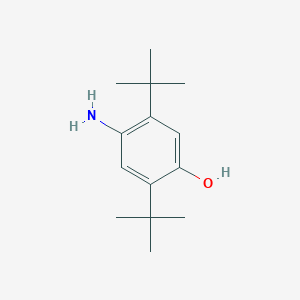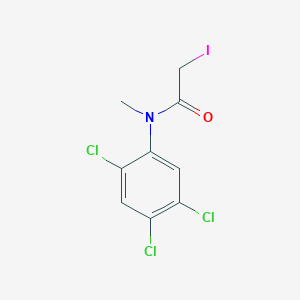
2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide is an organic compound with the molecular formula C10H8Cl3INO This compound is characterized by the presence of iodine, methyl, and trichlorophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with iodoacetic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4,5-trichloroaniline and iodoacetic acid.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is typically purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide can be compared with other similar compounds such as:
- 2-Iodo-N-methyl-N-(2,4-dichlorophenyl)acetamide
- 2-Iodo-N-methyl-N-(2,5-dichlorophenyl)acetamide
- 2-Iodo-N-methyl-N-(3,4,5-trichlorophenyl)acetamide
These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring
Properties
CAS No. |
23627-14-7 |
|---|---|
Molecular Formula |
C9H7Cl3INO |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7Cl3INO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 |
InChI Key |
WFHRPYQOBHRCTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


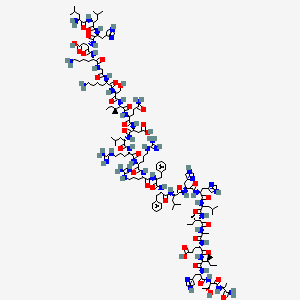
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)


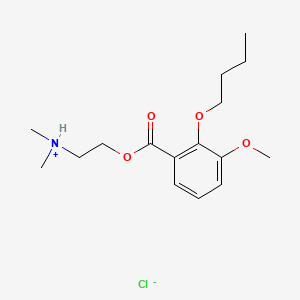
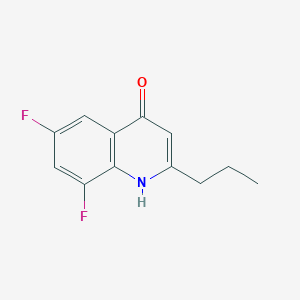


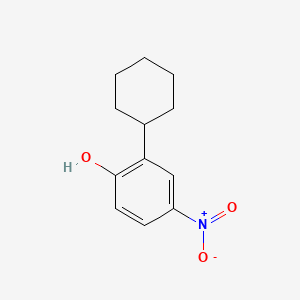
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
